molecular formula C10H15N3O2 B11789830 1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol

1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol

Cat. No.: B11789830
M. Wt: 209.24 g/mol
InChI Key: NJKUYUHZWJEFQA-UHFFFAOYSA-N
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Description

1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cycloaddition of pyridine N-imine with alkyl derivatives followed by condensation with hydrazine can provide access to similar heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: It can serve as a building block for synthesizing more complex molecules.

    Biology: Its structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Its unique structure might make it useful in developing new materials or catalysts.

Mechanism of Action

The mechanism of action for 1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol is not well-characterized. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol is unique due to its specific combination of a pyrrolidine ring and a methylamino-substituted pyridine ring. This structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-[5-(methylamino)pyridin-3-yl]pyrrolidine-3,4-diol

InChI

InChI=1S/C10H15N3O2/c1-11-7-2-8(4-12-3-7)13-5-9(14)10(15)6-13/h2-4,9-11,14-15H,5-6H2,1H3

InChI Key

NJKUYUHZWJEFQA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CN=C1)N2CC(C(C2)O)O

Origin of Product

United States

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